Acetyl-4-benzoyl-D-phenylalanine
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Overview
Description
Acetyl-4-benzoyl-D-phenylalanine is a white to off-white powder . It has a molecular formula of C18H17NO4 and a molecular weight of 311.23 . It is used in proteomics research .
Synthesis Analysis
The synthesis of Acetyl-4-benzoyl-D-phenylalanine involves multiple steps. A recent study reported the biosynthesis of L-phenylalanine from inexpensive aromatic precursors in E. coli . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first module converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular structure of Acetyl-4-benzoyl-D-phenylalanine is represented by the formula C18H17NO4 . Its average mass is 311.332 Da and its monoisotopic mass is 311.115753 Da .Physical And Chemical Properties Analysis
Acetyl-4-benzoyl-D-phenylalanine is a white to off-white powder with a melting point of 167 - 171 °C . Its optical rotation is [a]24D = -40 ± 1 ° (C=1 in MeOH) .Scientific Research Applications
Metabolic Pathways and Disease Susceptibility
Studies on aromatic amines, including those similar in structure to acetyl-4-benzoyl-D-phenylalanine, reveal their metabolism through specific enzymatic pathways that can influence susceptibility to diseases like cancer. The polymorphic enzyme N-acetyltransferase 2 (NAT2) metabolizes aromatic amines, and its activity level (slow or fast acetylator phenotypes) has been linked to bladder cancer susceptibility among workers exposed to aromatic amines (Golka et al., 2002). This suggests that individual genetic variations in metabolizing enzymes can influence disease risk upon exposure to certain chemicals.
Role in Protein Synthesis and Function
Amino acids, including phenylalanine and its derivatives, play critical roles in protein synthesis and function. Research into the degradation of acetaminophen, an unrelated compound, demonstrates the intricate pathways and by-products involved in the metabolism of aromatic compounds, which can inform the understanding of amino acid metabolism and its implications (Qutob et al., 2022). Furthermore, studies on phenylketonuria (PKU), a metabolic disorder affecting phenylalanine metabolism, highlight the challenges and strategies in managing amino acid levels to prevent cognitive dysfunction, illustrating the significance of aromatic amino acid metabolism in health and disease (Strisciuglio & Concolino, 2014).
Applications in Sensor Development
Research on developing sensors and biosensors for detecting amino acids, including phenylalanine, showcases the application of these compounds in analytical chemistry and diagnostics. Sensors modified with conducting polymers and molecularly imprinted polymers have been explored for their potential in detecting amino acids, which can have implications for monitoring diseases and in pharmaceutical analysis (Dinu & Apetrei, 2022).
Safety and Hazards
The safety data sheet for a related compound, N-Fmoc-4-benzoyl-D-phenylalanine, suggests that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to rinse immediately with plenty of water in case of eye contact, and to wash off immediately with plenty of water in case of skin contact .
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds, such as bisphenol a (bpa), interact with various receptors in the body, including estrogen receptors .
Mode of Action
For instance, BPA is known to bind to estrogen receptors, affecting both body weight and tumorigenesis .
Biochemical Pathways
For instance, BPA can affect metabolism and cancer progression by interacting with GPR30 .
Pharmacokinetics
It’s known that bpa and its analogues have complex pharmacokinetics, involving processes such as gastrointestinal tract metabolism, biliary excretion, enterohepatic recirculation, and renal reabsorption .
Result of Action
It’s known that bpa and its analogues can have various effects at the molecular and cellular level, including affecting gene expression and promoting apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AC-D-BPA-OH. For instance, temperature, pH, and the presence of other substances can affect the degradation and activity of similar compounds like BPA .
properties
IUPAC Name |
(2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYJTWQCNXWBRA-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427292 |
Source
|
Record name | Acetyl-4-benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
104504-42-9 |
Source
|
Record name | Acetyl-4-benzoyl-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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